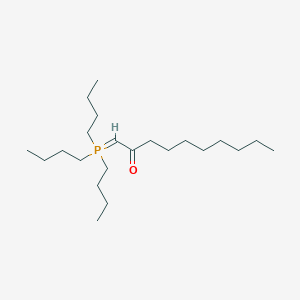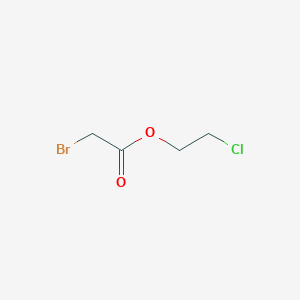
4-(Methanesulfinyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methanesulfinyl)butan-1-ol is an organic compound with the molecular formula C5H12O2S. It contains a total of 20 atoms: 12 hydrogen atoms, 5 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a butane chain, with a methanesulfinyl group (-SOCH3) attached to the fourth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)butan-1-ol can be achieved through multiple-step organic synthesis. One potential route involves the oxidation of 4-(methylthio)butan-1-ol using an oxidizing agent such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under controlled conditions to introduce the sulfinyl group .
Industrial Production Methods
Industrial production methods for similar compounds often involve hydroformylation and hydrogenation processes. For example, the hydroformylation of propene followed by hydrogenation of the resulting aldehydes is a common method for producing butanol derivatives . These methods can be adapted for the production of this compound by introducing appropriate functional groups at specific stages of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methanesulfinyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4), chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
4-(Methanesulfinyl)butan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Methanesulfinyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions, influencing cellular processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-ol: A primary alcohol with a similar structure but lacking the sulfinyl group.
Methanesulfinylmethane: Contains a sulfinyl group but lacks the butane chain.
4-(Methylthio)butan-1-ol: Similar structure but with a methylthio group instead of a sulfinyl group.
Uniqueness
4-(Methanesulfinyl)butan-1-ol is unique due to the presence of both a hydroxyl group and a sulfinyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
60270-06-6 |
|---|---|
Fórmula molecular |
C5H12O2S |
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
4-methylsulfinylbutan-1-ol |
InChI |
InChI=1S/C5H12O2S/c1-8(7)5-3-2-4-6/h6H,2-5H2,1H3 |
Clave InChI |
NACRUHSUUTYRMW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


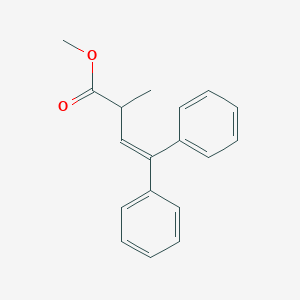
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
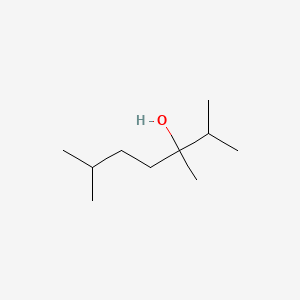
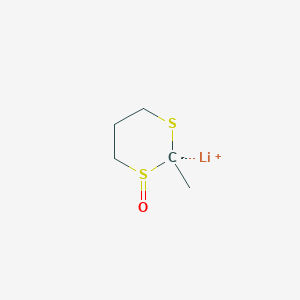



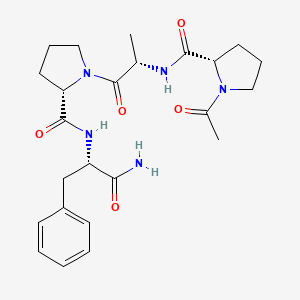
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)

